
4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often involve the use of eco-friendly reagents and conditions to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valdecoxib: A selective COX-2 inhibitor with a similar isoxazole structure.
Celecoxib: Another COX-2 inhibitor with a different heterocyclic core but similar therapeutic applications.
Uniqueness
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide stands out due to its unique combination of a hydroxyl group and a sulfonamide group on the isoxazole ring, which may contribute to its distinct biological activities and potential therapeutic benefits .
Propriétés
Numéro CAS |
181695-83-0 |
|---|---|
Formule moléculaire |
C15H12N2O4S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)12-8-6-10(7-9-12)13-14(17-21-15(13)18)11-4-2-1-3-5-11/h1-9,17H,(H2,16,19,20) |
Clé InChI |
VARNELXEPYTJEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


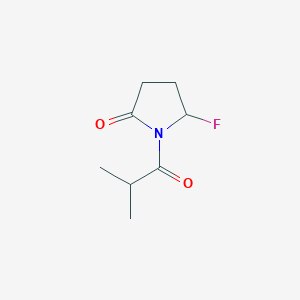
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
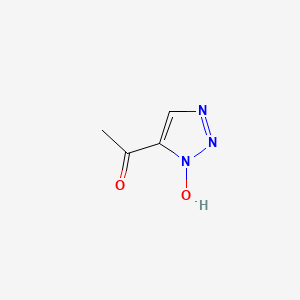
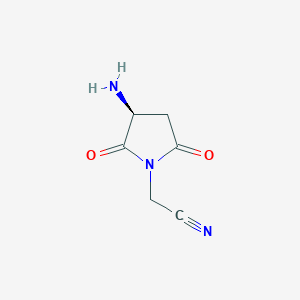
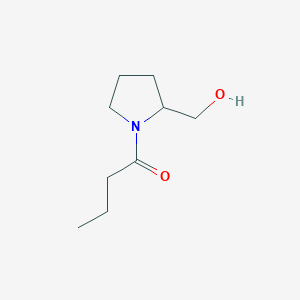

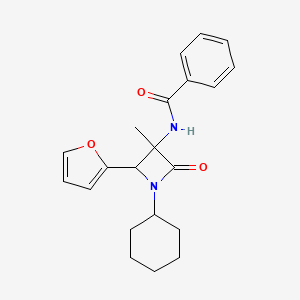
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)

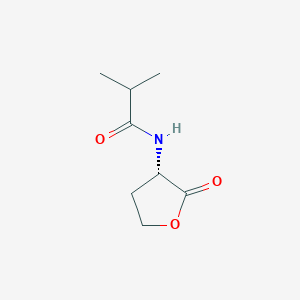

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
